molecular formula C6H16ClNO B2621871 5-Aminohexan-1-ol hydrochloride CAS No. 1820747-48-5

5-Aminohexan-1-ol hydrochloride

Cat. No.: B2621871
CAS No.: 1820747-48-5
M. Wt: 153.65
InChI Key: NBIJGWQEJHBEAF-UHFFFAOYSA-N
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Description

5-Aminohexan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a derivative of hexanol, featuring an amino group at the fifth position and a hydroxyl group at the first position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminohexan-1-ol hydrochloride typically involves the reaction of 5-aminohexan-1-ol with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 5-Aminohexan-1-ol

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Aminohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation Products: Aldehydes or ketones

    Reduction Products: Primary amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-Aminohexan-1-ol hydrochloride is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Aminohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

    6-Amino-1-hexanol: Similar structure but with the amino group at the sixth position.

    2-Aminohexan-1-ol hydrochloride: The amino group is at the second position, leading to different chemical properties.

Uniqueness: 5-Aminohexan-1-ol hydrochloride is unique due to its specific positioning of functional groups, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it particularly useful in targeted research applications.

Properties

IUPAC Name

5-aminohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(7)4-2-3-5-8;/h6,8H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJGWQEJHBEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820747-48-5
Record name 5-aminohexan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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